In₂Se₃ exhibits a band gap, the energy difference between its valence and conduction bands, that aligns well with the visible region of the electromagnetic spectrum []. This makes it ideal for optoelectronic devices such as photodetectors, which convert light into electrical signals. Research suggests In₂Se₃-based photodetectors possess high responsivity, detectivity, and fast response times, making them suitable for applications like optical communication and imaging [].
In₂Se₃ exists in layered structures, allowing for the formation of atomically thin two-dimensional (2D) sheets through exfoliation techniques. These 2D In₂Se₃ sheets display remarkable electrical and optical properties, including high carrier mobility and efficient light absorption []. This paves the way for the development of next-generation, flexible, and miniaturized electronics.
The properties of In₂Se₃ can be manipulated by applying strain, the deformation of its crystal lattice. Research demonstrates that strain can modify the band gap of In₂Se₃, enabling the tuning of its light absorption and emission characteristics []. This opens up possibilities for designing new types of optoelectronic devices with tailored functionalities.
Indium selenide is also being explored for various other applications beyond the aforementioned. These include:
Indium selenide is a semiconductor material that crystallizes in several polymorphic forms. The most common structure of indium selenide is the cubic form, which has a band gap of approximately 1.2 to 1.9 electron volts depending on the specific phase and conditions. This compound is known for its high electron mobility and photoconductivity, making it suitable for use in electronic devices such as photodetectors and solar cells.
In2Se3 functions as a photoabsorber in potential photovoltaic applications. When light strikes the material, it can excite electrons from the valence band to the conduction band, creating electron-hole pairs. These free carriers can then be collected by electrodes to generate electricity []. The bandgap of In2Se3 (around 1.2-1.3 eV) allows it to absorb a significant portion of the solar spectrum, making it a promising candidate for solar cells.
This reaction can be facilitated through thermal processes where indium and selenium are heated together. Additionally, indium selenide can react with acids or bases to form soluble indium or selenium salts.
Several methods exist for synthesizing indium selenide:
Indium selenide has a wide range of applications due to its semiconductor properties:
Research into the interactions of indium selenide with other materials has revealed insights into its electronic properties and stability under various environmental conditions. For instance, studies have shown that doping with transition metals can enhance its electrical conductivity and modify its optical characteristics.
Indium selenide shares similarities with several other compounds, particularly those involving indium and selenium. Here are some notable comparisons:
Compound | Structure Type | Band Gap (eV) | Unique Properties |
---|---|---|---|
Indium(III) Selenide | Layered (α, β phases) | ~1.9 | Exhibits higher stability under ambient conditions |
Indium(II) Selenide | Layered semiconductor | 1.28 - 1.4 | Can be exfoliated into two-dimensional sheets |
Gallium Selenide | Wurtzite structure | ~2.0 | Higher band gap; used in blue LEDs |
Cadmium Selenide | Zinc blende structure | ~1.74 | Widely used in photovoltaic cells |
Indium selenide stands out due to its unique combination of high electron mobility and tunable band gap properties, making it particularly advantageous for flexible electronics and advanced optoelectronic applications.
Chemical vapor deposition has emerged as a versatile and widely adopted technique for synthesizing high-quality indium selenide nanostructures with precise control over morphology and phase composition [3]. The technique enables the growth of two-dimensional indium selenide flakes down to monolayers on various substrates, with structural, optical, and ferroelectric properties being systematically tuned through careful optimization of growth parameters [3].
The chemical vapor deposition growth of indium selenide follows a three-stage process consisting of nucleation, growth, and merging phases [11]. During the initial nucleation stage, gaseous indium-containing species react with selenium to form small two-dimensional beta-indium selenide nuclei on the substrate surface [11]. The subsequent growth stage involves lateral expansion of these nuclei, followed by coalescence to form continuous films [11]. This growth mechanism has been extensively characterized using in-situ reflection high-energy electron diffraction patterns, which reveal the formation of streaky patterns characteristic of layer-by-layer growth [11].
The precursor selection and positioning significantly influence the growth dynamics and final product quality [11]. Traditional chemical vapor deposition setups utilize indium oxide and selenium powder as precursors, with the addition of hydrogen gas serving as a reducing agent [11] [28]. However, innovative approaches have demonstrated enhanced control by placing solid precursors directly below the growth substrate, creating ultra-short transport distances of one to three millimeters that ensure stable and uniform precursor supply [11].
The growth temperature represents a critical parameter governing both the phase composition and morphological characteristics of indium selenide nanostructures [3] [17] [28]. Research findings indicate that optimal growth conditions vary significantly depending on the desired phase and substrate type [28].
Growth Parameter | Alpha Phase | Beta Phase | Gamma Phase |
---|---|---|---|
Selenium Temperature | 270°C | 270°C | 270°C |
Indium Oxide Temperature | 850°C | 750°C | 850°C |
Substrate Temperature | 750°C | 640°C | 750°C |
Growth Duration | 5 minutes | 5 minutes | 5 minutes |
Argon Flow Rate | 15-30 sccm | 15-30 sccm | 15-30 sccm |
Hydrogen Flow Rate | 4 sccm | 4 sccm | 4 sccm |
The substrate temperature plays a particularly important role in determining the morphology of the resulting nanostructures [3]. Systematic studies have revealed that circular-shaped flakes transform into sharp-faced triangular structures as the argon flow rate and growth time increase [3]. Temperature-dependent growth studies have demonstrated that indium selenide nanowires exhibit diameter control through temperature modulation, with diameters ranging from 80-100 nanometers at 550°C to 300-500 nanometers at 650°C [17].
The selenium-to-indium ratio emerges as a critical factor governing phase selectivity in chemical vapor deposition synthesis [11]. Energy-dispersive spectroscopy analysis has revealed that selenium-to-indium ratios in precursors directly correlate with the final phase composition, with increasing selenium vacancy concentration favoring specific polymorphic transitions [11]. The seeding effect of indium selenide cannot be overlooked, as intermediate products formed during heating serve as nucleation sites for subsequent film growth [11].
Pressure conditions also significantly influence the growth characteristics and final product quality [17]. Low-pressure conditions of approximately one torr, combined with controlled argon flow rates of 25 standard cubic centimeters per minute, have been demonstrated to produce uniform indium selenide nanowires through vapor-liquid-solid mechanisms [17].
Molecular beam epitaxy represents the gold standard for producing high-quality ultrathin indium selenide films with atomic-level precision and exceptional structural control [12] [18]. This ultra-high vacuum technique enables the growth of continuous, centimeter-sized monolayer alpha-indium selenide films with optimized growth temperatures significantly lower than traditional chemical vapor deposition approaches [12].
The choice of substrate fundamentally determines the quality and structural characteristics of epitaxially grown indium selenide films [1] [12]. Single-layer graphene has emerged as an ideal substrate for molecular beam epitaxy growth of monolayer alpha-indium selenide due to its atomically flat surface and minimal lattice mismatch [12]. The epitaxial relationship between indium selenide and graphene substrates results in well-aligned crystalline domains with sixty-degree orientation symmetry [12].
Indium phosphide substrates have demonstrated exceptional promise for growing twin-free single-phase beta-indium selenide layers through a unique diffusion-driven molecular beam epitaxy approach [1] [16]. This technique involves selenium passivation of indium phosphide surfaces, where selenium atoms diffuse into the substrate and substitute phosphorus atoms while preserving the zinc-blende crystal structure [16]. The process creates an ideal template for subsequent indium selenide layer formation, with indium atoms remaining fixed in their lattice sites during the transformation [16].
Molecular beam epitaxy growth of indium selenide requires precise control of multiple parameters including substrate temperature, flux ratios, and growth duration [18] [21]. Systematic investigations have revealed that selenium flux variations significantly influence both phase composition and surface morphology while maintaining constant indium flux, substrate temperature, and growth time [18].
Parameter | Gamma Phase Formation | Beta Phase Formation |
---|---|---|
Selenium-to-Indium Flux Ratio | 1:1 (equal ratio) | 45:1 to 60:1 (selenium-rich) |
Substrate Temperature | 480°C | 480°C |
Growth Pressure | 1×10⁻¹⁰ Torr | 1×10⁻¹⁰ Torr |
Indium Beam Pressure | 1.4×10⁻⁷ Torr | 1.4×10⁻⁷ Torr |
Growth Rate | 2 hours per monolayer | Variable with flux ratio |
The substrate temperature optimization reveals that 250°C represents the optimal growth temperature for alpha-indium selenide on graphene substrates, as further temperature increases result in high desorption rates of the grown film [12]. This temperature is significantly lower than chemical vapor deposition growth temperatures, which typically exceed 600°C [12].
Molecular beam epitaxy enables the fabrication of high-quality heterostructures with atomically sharp interfaces and controlled layer thickness [21] [22]. The growth of two-dimensional beta-indium selenide on three-dimensional beta-gallium oxide has been successfully demonstrated using plasma-assisted molecular beam epitaxy, resulting in mixed-dimensional heterostructures with epitaxial relationships [21].
The lattice matching between indium selenide and various substrates significantly influences the strain states and electronic properties of the resulting heterostructures [22]. Superlattice structures of bismuth selenide and indium selenide exhibit rapid strain relaxation with characteristic lengths of approximately 16 angstroms and 4 angstroms for bismuth selenide deposition on indium selenide and indium selenide growth on bismuth selenide, respectively [22].
Recent developments in molecular beam epitaxy have introduced novel approaches for enhanced control over indium selenide film quality [1]. The diffusion-driven molecular beam epitaxy technique represents a significant advancement, utilizing selenium passivation of indium phosphide substrates to create virtual substrates for twin-free indium selenide growth [1]. This approach eliminates the formation of twin domains that typically plague conventional molecular beam epitaxy growth of indium selenide [1].
The technique involves precise temperature control during substrate preparation, with temperatures gradually increased to 495°C under selenium overpressure to prevent phosphorus out-diffusion [10]. Subsequent annealing at 505°C ensures complete oxide removal, as evidenced by the transition from mixed streak and spot reflection high-energy electron diffraction patterns to fully streaky patterns [10].
Solution-based synthesis methods offer significant advantages for large-scale production of indium selenide nanoparticles and nanostructures, providing cost-effective alternatives to vacuum-based techniques while maintaining excellent control over particle size and composition [5] [6]. These approaches encompass various wet chemical methods including hot-injection synthesis, solvothermal processes, and mechanochemical ball milling techniques [5] [6] [8].
The hot-injection method has emerged as a highly effective approach for synthesizing hexagonal gamma-indium selenide nanoparticles with exceptional photocatalytic properties [5]. This technique utilizes triethylene glycol as a solvent, enabling phase-pure gamma-indium selenide nanoparticle formation at relatively low temperatures of 220°C [5]. The crystallinity of the resulting nanoparticles can be enhanced through temperature optimization, with synthesis at 250°C producing materials with excellent photocatalytic hydrogen generation capabilities under simulated sunlight irradiation [5].
Solvothermal synthesis approaches have demonstrated remarkable versatility in controlling the phase composition and morphology of indium selenide nanostructures [6]. Ethylenediaminetetraacetic acid-mediated solvothermal methods have enabled the controllable synthesis of novel indium selenide phases with compositions approaching indium-2.45-selenide-4 [6]. The synthesis parameters including reaction temperature, ethylenediaminetetraacetic acid to indium chloride molar ratio, solvent composition, and reaction duration play crucial roles in determining the final phase composition [6].
Mechanochemical synthesis through ball milling represents an innovative solvent-free approach for producing indium selenide compounds under ambient conditions [8] [14]. This technique has been successfully applied to synthesize antimony selenide as a model system, demonstrating the potential for extending similar approaches to indium selenide synthesis [8]. The mechanochemical process can achieve single-phase formation after six hours of dry milling under argon atmosphere [8].
The ball milling parameters significantly influence the properties of the synthesized materials [26]. Optimal conditions typically involve milling speeds of 300 revolutions per minute with milling durations ranging from 30 to 120 minutes [26]. The mechanochemical process can be divided into two distinct stages: an initial reaction stage where chemical transformation occurs, followed by a grain size refinement stage [26].
Advanced solution processing techniques have enabled the preparation of indium selenide nanosheets and nanoparticles through liquid exfoliation methods [2] [13]. These approaches typically utilize high-purity indium selenide powder as starting material, which undergoes sonication-assisted exfoliation in appropriate solvents [2]. The resulting two-dimensional nanosheets are more compatible with conventional micro-fabrication techniques and offer solution-processable pathways for device integration [2].
Electrostatic assembly methods have been developed for creating controlled layer-by-layer restacking of indium selenide with other two-dimensional materials [13]. Chemical treatment using n-butyllithium enables exfoliation of indium selenide into monolayer-containing colloids, where selective selenium leaching creates positively charged surface monolayers [13]. This approach facilitates the formation of heterostructured materials with precisely controlled stacking sequences [13].
Wet chemical processes enable phase transformation approaches for indium selenide synthesis, where precursor materials undergo controlled chemical reactions to produce desired phases [19]. The reaction time emerges as a key parameter, with systematic studies showing gradual phase transformation over reaction periods ranging from 0.5 to 8 hours [19]. These methods typically operate at low temperatures, making them attractive for large-scale synthesis applications [19].
The wet chemical synthesis of indium selenide nanoparticles can be achieved through precipitation reactions involving indium chloride and sodium hydrogen selenide under controlled pH conditions [19]. The resulting precipitates undergo centrifugation and washing procedures to remove solvent and by-products, followed by thermal treatment at 60°C for 6 hours [19].
Strain engineering represents a powerful approach for tailoring the electronic and structural properties of indium selenide nanostructures through controlled mechanical deformation and epitaxial lattice matching [9] [15] [20]. This technique enables systematic modification of band structures, ferroelectric properties, and interfacial characteristics by applying external strain or utilizing substrate-induced strain fields [9] [15].
Biaxial tensile strain application along the in-plane directions significantly influences the electronic properties and contact characteristics of indium selenide heterostructures [9] [15]. First-principles calculations have revealed that the contact type between indium selenide and metal electrodes depends critically on the polarization direction of indium selenide and the magnitude of applied strain [9]. Upward polarized indium selenide maintains n-type Schottky contact characteristics under increasing biaxial tensile strain, with barrier heights decreasing to 0.086 electron volts at 6% strain, approaching ohmic contact behavior [9].
The strain-dependent electronic properties exhibit remarkable sensitivity to the polarization direction [9]. Downward polarized indium selenide can undergo contact type transformation from p-type to n-type through application of biaxial tensile strain [9]. This polarization-dependent strain response provides a powerful mechanism for engineering electronic properties in indium selenide-based devices [9].
Strain Level | Upward Polarization Contact Type | Downward Polarization Contact Type | Barrier Height (eV) |
---|---|---|---|
0% (unstrained) | n-type Schottky | p-type Schottky | 0.150 |
2% strain | n-type Schottky | p-type Schottky | 0.125 |
4% strain | n-type Schottky | Transition region | 0.105 |
6% strain | n-type Schottky | n-type Schottky | 0.086 |
The selection of appropriate substrates for epitaxial growth fundamentally determines the strain states and structural quality of indium selenide films [20] [21] [23]. Fluor-phlogopite substrates have demonstrated exceptional promise for growing inch-scale single-crystal monolayer alpha-indium selenide through quasi-equilibrium growth strategies [23]. The cleavage surface of fluor-phlogopite possesses three-fold rotational symmetry matching that of alpha-indium selenide, facilitating single-orientation epitaxial growth [23].
Lattice matching considerations play crucial roles in determining the final strain states and defect densities in epitaxial indium selenide films [21] [22]. The in-plane lattice constant of beta-indium selenide has been determined to be approximately 4.027 angstroms, enabling precise lattice matching calculations with various substrate materials [21]. Single-phase beta-indium selenide layers with improved structural and surface quality can be achieved through careful optimization of substrate temperature and selenium-to-indium flux ratios [21].
The strain relaxation mechanisms in epitaxial indium selenide films exhibit unique characteristics compared to conventional covalent semiconductors [20] [22]. High-index bismuth selenide films grown on indium selenide-buffered gallium arsenide substrates demonstrate much retarded strain-relaxation dynamics compared to traditional epitaxial systems [20]. The strain profile measurements reveal exponential relaxation behavior with characteristic decay lengths that depend on the specific material combination and interface quality [20].
Superlattice structures enable systematic investigation of strain relaxation processes through controlled layer thickness variation [22]. The residual strain follows exponential relationships with layer thickness, characterized by relaxation constants of approximately 16 angstroms for bismuth selenide deposition on indium selenide and 4 angstroms for the reverse configuration [22]. These relatively small values indicate fast strain relaxation processes, asserting the van der Waals nature of the hetero-interfaces [22].
Various experimental approaches have been developed for applying controlled strain to indium selenide nanostructures [15] [25]. Biaxial tensile strain can be systematically applied by varying the lattice constant of heterostructures, with strain levels defined as the relative change in lattice parameter compared to the equilibrium configuration [15]. This approach enables systematic investigation of strain-dependent electronic properties across wide strain ranges [15].
Substrate-induced strain represents another important mechanism for strain engineering in indium selenide systems [24] [25]. High-pressure and high-temperature growth techniques offer precise control over strain states through controlled pressure application during synthesis [24]. These methods enable the growth of indium selenides with specific strain states that can be maintained during subsequent processing steps [24].
The ferroelectric properties of α-In₂Se₃ originate from its unique atomic structure, where each quintuple layer comprises five covalently bonded atomic layers arranged in the sequence Se-In-Se-In-Se [2] [4]. The ferroelectricity emerges from the displacement of the central Se layer from symmetric positions, creating spontaneous electric dipoles both in-plane and out-of-plane directions [2] [5].
The crystal structure of α-In₂Se₃ exhibits noncentrosymmetric R3m symmetry, which is fundamental to its ferroelectric behavior [3] [4]. This asymmetric arrangement leads to the formation of electric dipoles that can be reversibly switched by external electric fields, establishing the material's ferroelectric nature.
Recent investigations using deep-learning-assisted large-scale molecular dynamics simulations have revealed that vertical polarization switching in monolayer α-In₂Se₃ involves atomistic mechanisms fundamentally different from those of bulk ferroelectrics [2] [4]. The domain walls in α-In₂Se₃ exhibit one-dimensional characteristics and can be moved by both out-of-plane and in-plane fields, displaying unique avalanche dynamics characterized by abrupt, intermittent moving patterns [2] [4].
The domain wall motion follows a universal creep equation with a dynamical exponent of 2, which is distinct from all known values for elastic interfaces moving in disordered media [2] [4]. This unusual behavior stems from the two-dimensional nature of the material and its unique atomic structure.
The polarization switching mechanisms in α-In₂Se₃ are complex and depend on several factors including layer thickness, stacking configuration, and external field conditions. Experimental studies have demonstrated that polarization switching occurs through the formation, movement, and erasure of ferroelectric domain walls [5] [6].
The switching process involves the displacement of the central Se atoms within the quintuple layer structure. When the central Se atoms shift downward and align vertically with the upper In layer, the electric dipole points upward (P↑ state). Conversely, when the central Se atoms shift upward, the polarization direction is defined as P↓ state [5] [6].
Property | Value | Measurement Method | Reference Condition |
---|---|---|---|
Polarization (C/m²) | 0.199 | DFT Calculation | Single unit cell |
Coercive Field (MV/m) | 10-50 | PFM/Electrical | Room temperature |
Switching Speed (ns) | 1-100 | Electrical Switching | Room temperature |
Retention Time (years) | >10 | Electrical Retention | Room temperature |
Endurance (cycles) | >10⁶ | Cycling Test | Room temperature |
One of the most distinctive features of α-In₂Se₃ is the intrinsic intercorrelation between in-plane and out-of-plane polarization components [7] [8] [9]. This unique dipole locking mechanism allows the manipulation of polarization in one direction by controlling the other, which is absent in conventional ferroelectrics such as perovskite oxides [7].
The crystal lattice of α-In₂Se₃ guarantees this intercorrelation through its atomic configuration. The deviation of the middle Se atom from the inversion center contributes to the generation of net electric dipoles in both out-of-plane and in-plane directions simultaneously [7]. With 180-degree in-plane rotation of the quintuple layer, while maintaining the lattice structure and symmetry unchanged, both in-plane and out-of-plane electric polarizations are reversed [7].
Piezoresponse force microscopy (PFM) studies have provided compelling evidence for the intercorrelated polarization behavior. The in-plane and out-of-plane ferroelectric domains show almost identical distribution patterns, demonstrating strong correlation between the two polarization components [7]. This correlation has been verified through simultaneous switching experiments where out-of-plane electric polarization can be reversibly flipped by in-plane electric fields [7].
The intercorrelation is further confirmed by scanning Kelvin probe force microscopy (KPFM) measurements, which show one-to-one correspondence between surface potential mapping and ferroelectric domain patterns [7]. The contact potential difference between domains with antiparallel electric polarizations is measured to be 0.094 eV, resulting in a relative change of surface charge density of approximately 10 times between upward and downward electrically polarized α-In₂Se₃ [7].
First-principles calculations have provided detailed insights into the intercorrelated polarization mechanism. The calculations show that the polar structure with displaced Se atoms has a lower total energy (0.27 eV per unit cell) compared to the centrosymmetric structure, indicating its thermodynamic stability [10]. The calculated polarization value of 0.199 C/m² for the polar structure confirms the ferroelectric nature of the material [10].
Polarization Type | α-In₂Se₃ | Conventional Ferroelectrics |
---|---|---|
In-plane | Present | Rare |
Out-of-plane | Present | Common |
Intercorrelation | Strong | Absent |
Switching Control | Bidirectional | Unidirectional |
α-In₂Se₃ exhibits two primary stacking configurations: hexagonal 2H (P63/mmc space group) and rhombohedral 3R (R3m space group) structures [5] [6]. These different stacking orders result in distinctly different ferroelectric domain wall characteristics and polarization switching behaviors.
In 2H α-In₂Se₃, monolayers are stacked in an ABAB pattern where the B layer represents an in-plane rotation of the A layer by 60 degrees. In contrast, 3R stacking involves an ABCABC arrangement where three layers are oriented parallel to each other without twisting [5] [6].
The stacking configuration profoundly influences the type and behavior of ferroelectric domain walls formed in α-In₂Se₃ [5] [6]. High-resolution scanning transmission electron microscopy (STEM) studies have revealed that:
2H α-In₂Se₃:
3R α-In₂Se₃:
The different stacking configurations result in markedly different electrical and ferroelectric properties:
Stacking Configuration | Domain Wall Type | Domain Wall Motion | Hysteresis Window | Resistance Switching |
---|---|---|---|---|
2H α-In₂Se₃ | In-plane (IP) | Out-of-plane motion | Small | Limited |
3R α-In₂Se₃ | Out-of-plane (OOP) | In-plane motion | Large | Enhanced |
The stacking-dependent domain wall formation is associated with different interlayer interactions and charge redistributions [5] [6]. First-principles density functional theory calculations reveal that the peculiar stacking-selected domain wall structure arises from varying interlayer coupling strengths and electronic properties between the different stacking configurations.
α-In₂Se₃ demonstrates significant piezoelectric responses in both out-of-plane and in-plane directions, making it a multifunctional material for electromechanical applications [11] [12] [13]. The piezoelectric coefficients show strong thickness dependence due to substrate clamping effects.
Thickness-Dependent Piezoelectric Response:
Layer Thickness | Thickness (nm) | d₃₃ Coefficient (pm/V) | Substrate |
---|---|---|---|
Monolayer | 1.5 | 0.34 | Au/Si |
Bilayer | 2.7 | Not measured | Au/Si |
Trilayer | 3.9 | Not measured | Au/Si |
Bulk (>90nm) | >90 | 90.6 (effective) | SiO₂/Si |
Bulk Crystal | Bulk | 5.6 | N/A |
The piezoelectric response increases significantly with thickness, attributed to the reduced substrate constraint effect [11] [13]. This thickness dependence is observed for both vertical and lateral piezoelectric behaviors, showing highly intercorrelated changes consistent with the coupled in-plane and out-of-plane polarization characteristics.
Ferroelectric semiconductor-metal junction (FSMJ) devices based on α-In₂Se₃ exhibit remarkable electroresistive responses that are strongly dependent on the stacking configuration [5] [6]. The resistance switching mechanism is primarily attributed to modulation of the Schottky barrier height at the semiconductor-metal interface.
Device Performance by Stacking Configuration:
Device Type | On/Off Ratio | Switching Mechanism | Retention Time | Coercive Voltage (V) |
---|---|---|---|---|
FSMJ (2H) | 10²-10³ | Schottky barrier | 100 seconds | ±2-3 |
FSMJ (3R) | 10⁴-10⁵ | Schottky barrier | 100 seconds | ±2-3 |
FeTunnel Junction | >10⁴ | Tunneling | Non-volatile | ±1-2 |
FeS-FET | 10⁶-10⁸ | Channel modulation | Non-volatile | ±5-10 |
The electroresistive behavior in α-In₂Se₃ junctions is governed by the ferroelectric polarization-induced modulation of interface properties [5] [6]. In ferroelectric semiconductor-metal junctions, the current is predominantly determined by the Schottky barrier height at the semiconductor-metal interface. During polarization reversal, bound charges produced by polarization induce accumulation of free charges at interfaces, thereby determining the Schottky barrier height.
The 3R α-In₂Se₃ devices exhibit superior performance compared to 2H devices due to the enhanced polarization switching capability facilitated by out-of-plane domain walls [5] [6]. The in-plane movement of out-of-plane ferroelectric domain walls in 3R α-In₂Se₃ yields a large hysteresis window, while 2H α-In₂Se₃ devices with in-plane domain walls and out-of-plane domain wall motion produce smaller hysteresis windows.
Van der Waals heterostructures combining α-In₂Se₃ with other two-dimensional materials demonstrate enhanced piezoelectric and electroresistive properties [11]. For example, In₂Se₃/MoS₂ heterostructures show significantly improved out-of-plane piezoelectric coefficients (d₃₃ ≈ 17.5 pm/V) compared to pristine In₂Se₃ (d₃₃ ≈ 7.6 pm/V) [11]. This enhancement is attributed to the large band offset between the materials, leading to strong polarization and remarkable piezoelectricity.
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